2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one
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Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a phenylpyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group through a nucleophilic substitution reaction.
Formation of the Pyrimidinone Core: The final step involves the formation of the pyrimidinone core by reacting the substituted piperazine with a suitable pyrimidine derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or microwave irradiation. Major products formed from these reactions include various substituted derivatives and reduced forms of the compound.
Scientific Research Applications
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways and receptor interactions.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for treating neurological disorders, cancer, and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal activity and behavior .
Comparison with Similar Compounds
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring substituted with a methoxyphenyl group but have a different core structure.
4-(4-methoxyphenyl)piperazin-1-yl derivatives: These compounds share the piperazine ring and methoxyphenyl substitution but differ in the remaining structure.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N4O2/c1-27-18-9-7-17(8-10-18)24-11-13-25(14-12-24)21-22-19(15-20(26)23-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,22,23,26) |
InChI Key |
BWNAOQVQNUQYCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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